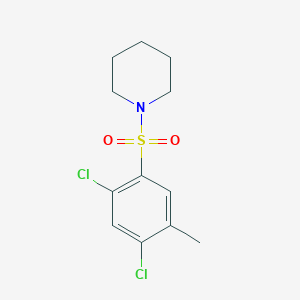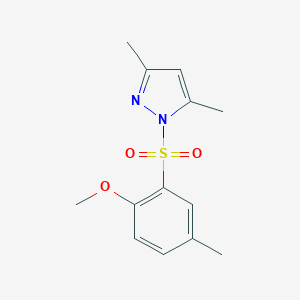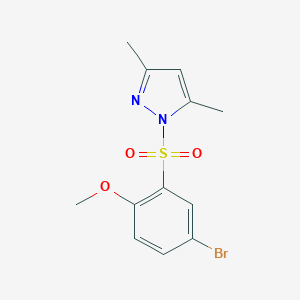![molecular formula C8H10N2O B351760 (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine CAS No. 38063-81-9](/img/structure/B351760.png)
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine
Übersicht
Beschreibung
(-NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine (abbreviated as (-NZ)-N-APEH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless solid that is soluble in water and has a molecular weight of 227.25 g/mol. (-NZ)-N-APEH is a versatile compound that has been used in a variety of chemical reactions, as well as for medicinal and biochemical applications.
Wissenschaftliche Forschungsanwendungen
Luminescence in Material Sciences
1-(4-Aminophenyl)ethanone oxime: has been utilized in the synthesis of europium complexes, which are known for their luminescent properties . These complexes can be excited by blue light to emit red light, making them suitable for high-performance luminescence applications. This property is particularly valuable in the development of new materials for displays and lighting technologies.
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the preparation of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine , an intermediate compound essential for synthesizing posaconazole bulk drugs . This showcases the compound’s role in the creation of antifungal medications.
Advanced Polymer Development
1-(4-Aminophenyl)ethanone oxime: is involved in the production of colorless polyimides derived from adamantane-containing diamines . These polymers are known for their thermal stability and optical transparency, making them suitable for advanced applications in electronics and aerospace industries.
Crystal Engineering
The compound has been studied for its crystallographic properties, which are crucial in the field of crystal engineering . Understanding the crystal structure of such compounds can lead to the design of better materials with desired physical and chemical properties.
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBZGXFVQGQEBO-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |
CAS RN |
38063-81-9 | |
| Record name | NSC77944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Q & A
Q1: How does the structure of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine facilitate its role as a building block for Schiff base ligands?
A1: (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine possesses two key functional groups: an amine group (-NH2) and an oxime group (-C=N-OH). The amine group readily reacts with aldehydes, like 4-Diethylaminosalicylaldehyde as described in the research [], to form a Schiff base linkage (-C=N-), resulting in a new bidentate Schiff base ligand. This characteristic makes (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine a valuable precursor in synthesizing ligands for coordination chemistry.
Q2: What insights do the structural characterization techniques reveal about (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine?
A2: The molecular formula of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is C8H10N2O, and its molecular weight is 150.18 g/mol. X-ray crystallography studies [] revealed that the oxime group in the molecule is only slightly twisted relative to the benzene ring, with a dihedral angle of 5.58° []. This structural information is crucial for understanding the molecule's reactivity and potential for forming complexes with metal ions.
Q3: How does (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine contribute to the thermal stability of its metal complexes?
A3: While the provided abstract [] doesn't explicitly detail the mechanism, it mentions that the metal complexes formed using (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine-derived Schiff base ligands exhibit good thermal stability as evidenced by TG/DTG/DTA analysis. This suggests that the ligand, including the (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine moiety, contributes to the overall stability of the complex, potentially through strong chelation with the metal ions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)
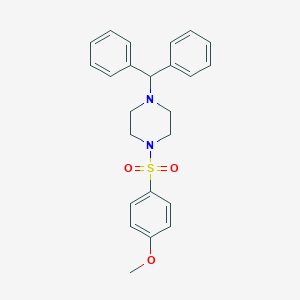
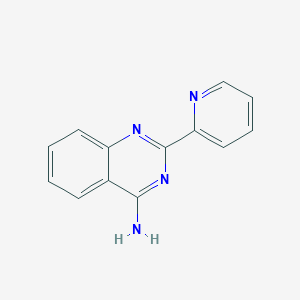

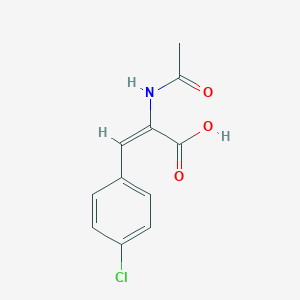


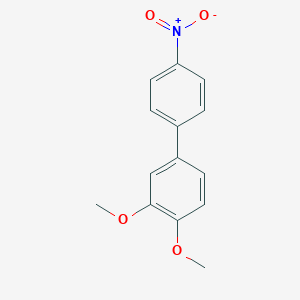
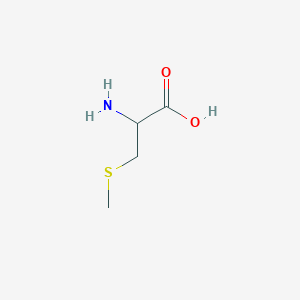
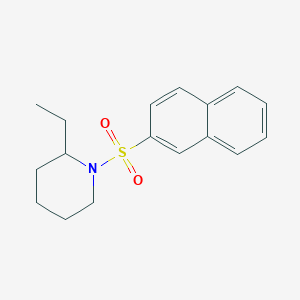
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
